![molecular formula C18H26FN3O3 B5301521 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide is a chemical compound, also known as Flibanserin. It is a non-hormonal medication used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a lack of sexual desire or interest, which can cause significant distress and affect the quality of life. Flibanserin works by affecting the levels of certain neurotransmitters in the brain, which can increase sexual desire and arousal.
Wirkmechanismus
Flibanserin works by affecting the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which can increase sexual desire and arousal.
Biochemical and Physiological Effects
Flibanserin has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve sexual desire and arousal. It also affects the levels of serotonin, which can improve mood and reduce anxiety. Flibanserin has been shown to have minimal effects on blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Flibanserin has several advantages for lab experiments, including its ability to increase sexual desire and arousal in premenopausal women with HSDD. However, it also has several limitations, including its potential for interactions with other medications and its potential for side effects.
Zukünftige Richtungen
There are several potential future directions for research on Flibanserin, including its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder. It may also be studied for its use in treating HSDD in men. Additionally, further research may be conducted to better understand its mechanism of action and potential interactions with other medications.
Synthesemethoden
The synthesis of Flibanserin involves several steps, including the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the product with propylamine and hydroxyethylamine to form 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
Wissenschaftliche Forschungsanwendungen
Flibanserin has been extensively studied for its use in treating HSDD in women. Clinical trials have shown that it can significantly improve sexual desire, arousal, and satisfaction in premenopausal women with HSDD. It has also been studied for its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-2-8-21(10-11-23)17(24)12-16-18(25)20-7-9-22(16)13-14-3-5-15(19)6-4-14/h3-6,16,23H,2,7-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHLOQQAUWAJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.